molecular formula C14H14N2O2 B5332509 N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide

N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide

Cat. No.: B5332509
M. Wt: 242.27 g/mol
InChI Key: IRRLMACLEYNXFR-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a benzamide moiety

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-4-2-3-5-11(9)14(18)16-12-7-6-10(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRLMACLEYNXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the amino group may yield an amine derivative.

Scientific Research Applications

N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl and amino groups in the compound can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the benzamide moiety may interact with hydrophobic pockets in the enzyme, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and binding properties.

    N-(4-amino-2-hydroxyphenyl)-3-chlorobenzamide: This compound has a chloro group, which may enhance its electrophilicity and reactivity in substitution reactions.

Uniqueness

N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions. Additionally, the methyl group may influence its binding properties and reactivity compared to other similar compounds.

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